1,1-Diphenylsiletane

Descripción general

Descripción

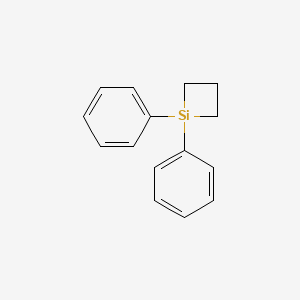

1,1-Diphenylsiletane is an organosilicon compound with the molecular formula C15H16Si. It is a member of the silacyclobutane family, characterized by a silicon atom incorporated into a four-membered ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Diphenylsiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenated compound under specific conditions. For instance, the reaction of diphenylsilane with 1,3-dibromopropane in the presence of a base such as potassium tert-butoxide can yield this compound .

Another method involves the use of transition metal catalysts. For example, palladium-catalyzed intermolecular Si–O formation via Si–C activation has been employed to synthesize silacyclobutanes, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Diphenylsiletane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or silyl ethers.

Reduction: It can participate in reduction reactions, often involving hydrosilylation.

Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.

Substitution: Nucleophiles like alcohols, amines, and halides can react with this compound under appropriate conditions.

Major Products Formed

Oxidation: Silanols and silyl ethers.

Reduction: Hydrosilylated products.

Substitution: Various substituted silacyclobutanes.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Cationic UV-Curing Materials

1,1-Diphenylsilane has been investigated for its potential in UV-curing applications. Research indicates that it can be used to synthesize new materials with enhanced photosensitivity. For instance, studies have shown that bis(diphenylsilane) can serve as a precursor for developing cationic UV-curing agents, which are crucial in producing coatings and inks that require rapid curing under UV light .

Inkjet Printing Technologies

The compound is also utilized in the formulation of blue phosphorescent light-emitting layers for inkjet printing applications. This application is significant for electronic displays, as it allows for the creation of high-efficiency light-emitting devices . The use of diphenylsilane derivatives in this context enhances the performance and color quality of printed materials.

Catalysis

Selective Reductions

In organic synthesis, 1,1-diphenylsilane has been employed as a reducing agent in various reactions. It is particularly effective when combined with titanium(IV) isopropoxide (Ti(OiPr)), facilitating the conversion of amides to aldehydes and the selective reduction of esters . This characteristic makes it valuable in synthetic organic chemistry for producing complex molecules with high selectivity.

Hydrosilylation Reactions

The compound has also been explored as a reagent in hydrosilylation reactions, where it participates in the addition of silane to alkenes and alkynes. This process is essential for modifying polymers and creating siloxane-based materials with tailored properties .

Nanotechnology

Silicon Nanowires

Recent advancements have highlighted the use of 1,1-diphenylsilane in the synthesis of silicon nanowires. These nanostructures are integral to improving the performance of lithium-ion batteries by enhancing their energy density and cycling stability. The incorporation of diphenylsilane facilitates the growth of silicon nanowires on graphite substrates, leading to high-performance anode materials .

Flame Retardant Composites

Research has demonstrated that silane coupling agents like 1,1-diphenylsilane can modify clay materials to enhance their flame-retardant properties when incorporated into polymer matrices. The mechanism involves forming stable carbon layers during combustion, which protect the underlying material from heat and oxygen exposure . This application is particularly relevant for developing safer materials for construction and automotive industries.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1-diphenylsiletane involves its ability to undergo various chemical transformations due to the presence of the silicon atom in its structure. The silicon atom can form stable bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dimethylsilacyclobutane: Similar in structure but with methyl groups instead of phenyl groups.

1,1-Diphenylgermetane: Contains a germanium atom instead of silicon.

1,1-Dibenzocyclobutene-1-silacyclobutane: Another silacyclobutane derivative with a different substitution pattern.

Uniqueness

1,1-Diphenylsiletane is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other silacyclobutanes.

Actividad Biológica

1,1-Diphenylsiletane, a silane compound, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant case studies and research findings.

This compound is characterized by its unique silane structure, which contributes to its reactivity and interaction with biological systems. The compound exhibits a range of reactivity patterns depending on the solvent polarity and the presence of nucleophiles, influencing its biological efficacy .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound can inhibit microbial growth effectively.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 6.25 | 12.5 |

| Staphylococcus aureus | 3.12 | 6.25 |

| Candida albicans | 3.12 | 6.25 |

The results show that this compound exhibits lower MIC and MBC values compared to standard antibiotics like ampicillin and chloramphenicol, indicating strong antimicrobial activity .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. This method measures the ability of the compound to donate electrons or hydrogen atoms to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 100 | 40 |

| 250 | 60 |

| 500 | 85 |

The data indicate that at higher concentrations, the compound significantly scavenges DPPH radicals, demonstrating its potential as a natural antioxidant agent .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various silanes, including this compound, researchers found that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study highlighted its potential for use in pharmaceutical formulations aimed at treating infections caused by resistant strains .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant activity of silane derivatives revealed that compounds similar to this compound exhibited superior free radical scavenging abilities compared to traditional antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in food preservation and nutraceuticals .

Propiedades

IUPAC Name |

1,1-diphenylsiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVAXPIJDDUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345820 | |

| Record name | 1,1-Diphenylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-09-0 | |

| Record name | 1,1-Diphenylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.